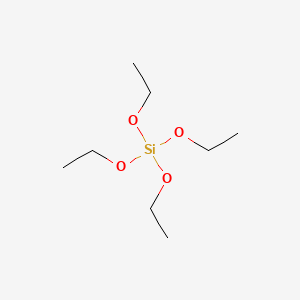

Tetraethyl orthosilicate

C8H20O4Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H20O4Si

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ether

Slightly soluble in benzene

Miscible with alcohol

Decomposes in water

Solubility in water: slowly hydrolyzes

Reacts

Synonyms

Canonical SMILES

Precursor to Silicon Dioxide (SiO2)

One of the most significant applications of TEOS in scientific research is its ability to transform into silicon dioxide (SiO2), a crucial material in various fields. TEOS undergoes hydrolysis and condensation reactions in the presence of water or moisture, leading to the formation of SiO2 networks. This property allows researchers to create thin films, coatings, and nanoparticles of SiO2 for diverse applications .

For instance, TEOS can be used to deposit thin films of SiO2 on substrates like silicon wafers. These films are essential components of microelectronics and act as insulators in transistors and other electronic devices .

Similarly, TEOS can be employed to synthesize SiO2 nanoparticles with specific sizes and morphologies. These nanoparticles find applications in drug delivery, catalysis, and bioimaging due to their unique properties .

Sol-Gel Synthesis

TEOS plays a vital role in the sol-gel process, a versatile technique for creating inorganic and organic-inorganic hybrid materials. In this method, TEOS acts as a precursor, undergoing hydrolysis and condensation reactions to form a sol (a colloidal suspension). This sol can then be manipulated to create gels, glasses, and ceramics with tailored properties .

Researchers utilize the sol-gel process with TEOS to synthesize various materials for scientific research. These materials include:

- Mesoporous silica gels with well-defined pore structures for applications in catalysis, separations, and drug delivery .

- Silica fibers for optical communications and sensor development .

- Biocompatible silica coatings for implants and drug delivery systems .

Synthesis of Zeolites

TEOS serves as a silica source for synthesizing zeolites, a class of microporous materials with well-defined crystalline structures. The controlled hydrolysis and condensation of TEOS allow researchers to create zeolites with specific pore sizes and shapes, enabling them to tailor these materials for various applications .

Zeolites synthesized using TEOS are valuable in scientific research due to their ability to:

Tetraethyl orthosilicate is a chemical compound with the formula Si(OC₂H₅)₄. It is a colorless liquid that serves as a precursor for silicon dioxide, commonly used in various industrial applications. The molecule consists of four ethyl groups attached to a silicon atom, making it a prototypical alkoxide. Tetraethyl orthosilicate is also recognized as an ester of orthosilicic acid, which exists in small amounts in nature when silica interacts with water. Its unique structure allows it to undergo hydrolysis and condensation reactions, forming silica networks essential in many applications .

Tetraethyl orthosilicate undergoes hydrolysis when exposed to moisture, leading to the formation of silica and ethanol as byproducts. The general reaction can be represented as:

In the presence of acids or bases, the hydrolysis rate increases significantly, facilitating the sol-gel process where tetraethyl orthosilicate transforms into a mineral-like solid through condensation reactions that create Si-O-Si linkages .

Tetraethyl orthosilicate exhibits low toxicity, but it can cause irritation to the eyes and respiratory system upon exposure. It is not classified as a hazardous substance but should be handled with care to avoid inhalation or contact with skin and eyes. Its biological interactions are primarily relevant in studies involving biocompatible materials, particularly in the context of drug delivery systems and bioactive glasses .

The synthesis of tetraethyl orthosilicate typically involves the reaction of silicon tetrachloride with ethanol under anhydrous conditions. The reaction proceeds as follows:

This method ensures that water is minimized, as its presence can lead to premature hydrolysis. Alternative synthesis routes have been explored, including direct reactions between ethanol and silica .

Tetraethyl orthosilicate has a wide range of applications:

- Silica Production: It serves as a precursor for producing silica gels and xerogels.

- Coatings: Used in paints and coatings for its adhesion-promoting properties.

- Ceramics: Acts as a binder in ceramic materials.

- Pharmaceuticals: Utilized in drug delivery systems due to its ability to form silica nanoparticles.

- Electronics: Employed in the production of insulation materials and coatings for electronic components .

Research has shown that tetraethyl orthosilicate can interact with various compounds during synthesis processes. For example, it has been studied for its role in creating hybrid materials by combining organic polymers with inorganic silica networks. The sol-gel process allows for fine control over the resulting material's properties, such as porosity and mechanical strength, making it suitable for advanced applications like molecular-sieve membranes .

Tetraethyl orthosilicate shares similarities with several other alkoxysilanes, but its unique properties set it apart. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Trimethyl orthosilicate | Si(OCH₃)₄ | More volatile; used primarily in thin film deposition |

| Tetramethyl orthosilicate | Si(OCH₃)₄ | Similar applications but different reactivity |

| Tetra-n-butyl orthosilicate | Si(OC₄H₉)₄ | Higher molecular weight; used for different sol-gel processes |

| Tetra-n-propyl orthosilicate | Si(OC₃H₇)₄ | Intermediate properties between ethyl and butyl variants |

Tetraethyl orthosilicate's distinct reactivity profile makes it particularly useful in the semiconductor industry and for producing high-purity silica materials. Its ability to form robust silica networks through controlled hydrolysis and condensation processes further enhances its applicability across various fields .

The synthesis of TEOS traces back to early 20th-century advancements in organosilicon chemistry. In 1928, A. W. Dearing and E. Emmet Reid at Johns Hopkins University pioneered a scalable method by reacting silicon tetrachloride (SiCl₄) with anhydrous ethanol, achieving a 70% yield. This reaction, conducted under rigorously dry conditions to prevent premature hydrolysis, laid the foundation for modern TEOS production:

$$

\text{SiCl}4 + 4 \text{EtOH} \rightarrow \text{Si(OEt)}4 + 4 \text{HCl}$$Post-1950s innovations focused on optimizing purity and yield, particularly for semiconductor applications. Recent developments emphasize sustainable synthesis routes, such as direct reactions between silica (SiO₂) and ethanol using alkaline catalysts (e.g., KOH) and dehydrating agents (e.g., molecular sieves), which reduce energy consumption by 24% compared to conventional methods.

Industrial Production Routes

Silicon Tetrachloride Alcoholysis Process

The predominant industrial method for tetraethyl orthosilicate production remains the alcoholysis of silicon tetrachloride with ethanol, originally developed by Von Ebelman in the nineteenth century [1] [2]. This process follows the stoichiometric reaction:

SiCl₄ + 4 C₂H₅OH → Si(OC₂H₅)₄ + 4 HCl

The reaction proceeds through four consecutive stages of bimolecular nucleophilic substitution at the silicon atom [3]. Modern industrial implementations utilize reactive distillation technology, which integrates the reaction and separation processes within a single unit operation [4]. The silicon tetrachloride is slowly added to cold anhydrous ethanol under rigorously water-free conditions, as even trace amounts of water lead to hydrolysis reactions that reduce product yield [1] [5].

Industrial facilities employ specialized equipment including heated gas lines to prevent condensation of tetraethyl orthosilicate vapor, which has a vapor pressure of approximately 1.5 Torr at room temperature [6]. The reaction system requires careful temperature control, with optimal operating temperatures ranging from 70 to 90°C at pressures between 0.5 and 1.5 bar [7]. Hydrogen chloride removal is accomplished through nitrogen stripping or dry air purging to drive the equilibrium toward product formation [3] [8].

Recent advances in process intensification have demonstrated that reactive distillation columns provide superior economic performance compared to conventional reaction-separation sequences, with total annual cost reductions and improved controllability [4]. The technology allows for continuous operation with yields consistently exceeding 95% when properly optimized [8].

Optimization Parameters and Yield Enhancement

Critical process parameters significantly influence both yield and product quality in industrial tetraethyl orthosilicate synthesis. The feed rate of absolute ethanol emerges as the most influential parameter affecting tetraethyl orthosilicate yield, followed by the mass ratio of silicon tetrachloride to hexane, reaction temperature, and ethanol-to-silicon tetrachloride ratio [9]. Optimal conditions achieve yields of 82.2% when ethanol is fed at 60 mL/min with mass ratios of 1.96 M ethanol to 0.7 M mixed chlorosilane residues [9].

Temperature optimization requires balancing reaction kinetics with product stability. While higher temperatures increase reaction rates, excessive heat promotes undesirable side reactions and product degradation. The optimal temperature range of 70-90°C represents a compromise between achieving adequate conversion rates and maintaining product integrity [7]. Pressure control between 0.5 and 1.5 bar facilitates efficient hydrogen chloride removal while preventing excessive ethanol loss through evaporation [7].

Dehydrating agents significantly enhance yields in direct synthesis pathways. Calcium oxide demonstrates superior performance among inorganic dehydrating agents, providing effective water removal with minimal byproduct formation [1] [10]. The optimal calcium oxide-to-silica molar ratio of 3:1 maximizes tetraethyl orthosilicate yield while minimizing raw material consumption [1]. This approach reduces production costs by 24% and greenhouse gas emissions by 40% compared to conventional processes [10].

Molecular sieves offer an alternative dehydration approach, though calcium oxide processes demonstrate superior economic competitiveness due to simpler process structure, lower investment costs, and reduced energy requirements for unconverted ethanol recovery [1] [10].

Quality Control Metrics

Industrial tetraethyl orthosilicate production requires stringent quality control measures to ensure product specifications meet application requirements. Gas chromatography with flame ionization detection serves as the primary analytical method for purity determination, with high-quality products achieving purities exceeding 99.0% [11] [12]. The technique provides detection limits at the nanogram level, enabling precise quantification of impurities [13].

Physical property specifications include boiling point verification at 167-168°C, density measurements of 0.932-0.940 g/mL at 20°C, and refractive index values between 1.380 and 1.385 [11] [12] [14]. Flash point testing confirms safety parameters, with acceptable values ranging from 45-54°C depending on the specific application requirements [11] [14].

Water content monitoring represents a critical quality parameter, as tetraethyl orthosilicate readily hydrolyzes in the presence of moisture. Karl Fischer titration provides accurate water content determination, with specifications requiring minimal water presence to ensure product stability during storage and transportation [14]. Chloride content analysis through ion chromatography detects residual hydrogen chloride or unreacted silicon tetrachloride, with low-level specifications maintaining product purity [11].

Metal impurity analysis employs inductively coupled plasma mass spectrometry and optical emission spectrometry to achieve detection limits at parts-per-billion levels [7] [11]. Trace metal contamination affects product performance in semiconductor applications, necessitating ultra-high purity grades with metal content below 1 part per million [7]. Specialized purification processes utilizing boron-phosphorus adsorption resins and metal ion exchange resins achieve these stringent requirements [7].

Laboratory-Scale Synthesis Techniques

Conventional Methods

Laboratory synthesis of tetraethyl orthosilicate typically employs scaled-down versions of industrial processes, with modifications to accommodate smaller batch sizes and enhanced control over reaction parameters. The conventional laboratory approach utilizes a four-necked flask equipped with magnetic stirring, temperature monitoring, and controlled addition systems [9]. Mixed chlorosilane residues and hexane are combined at 20°C under nitrogen atmosphere, followed by dropwise addition of absolute ethanol at controlled rates [9].

Temperature ramping protocols optimize conversion efficiency while minimizing side reactions. Initial mixing at ambient temperature prevents rapid exothermic reactions that could compromise selectivity. Gradual heating to reaction temperature, typically 70-90°C, ensures uniform heat distribution and prevents localized overheating [9]. Nitrogen atmosphere maintenance throughout the process prevents moisture ingress and oxidation reactions that reduce product quality.

Product isolation involves multiple purification steps. Calcium oxide addition neutralizes residual hydrochloric acid until the reaction solution reaches neutrality, followed by filtration to remove solid residues [9]. Gas chromatographic analysis employing external standard methods quantifies tetraethyl orthosilicate yield and identifies byproduct formation [9]. Final purification through distillation separates the desired product from unreacted starting materials and volatile impurities.

Alternative laboratory methods utilize alcohol exchange reactions starting from tetramethoxysilane. Acid-catalyzed alcoholysis with ethanol in the presence of catalysts such as hydrochloric acid or sulfuric acid enables conversion of the methoxy groups to ethoxy functionality [15]. This approach provides access to tetraethyl orthosilicate when silicon tetrachloride is unavailable or when methanol-based processes are preferred.

Green Chemistry Approaches

Sustainable synthesis methodologies for tetraethyl orthosilicate have emerged from environmental concerns and resource scarcity considerations. Biomass-derived silica sources represent a significant advancement in green chemistry applications. Rice straw, after appropriate pretreatment, serves as a renewable silicon source for direct tetraethyl orthosilicate synthesis [16] [17]. Lipid removal from rice straw facilitates tetraethyl orthosilicate production, achieving yields of 76.2% under optimized conditions [16] [17].

The silica-to-silicon state in biomass critically influences conversion efficiency. Silicon-oxygen-silicon linkages in rice straw promote tetraethyl orthosilicate formation more effectively than alternative silicon states [17]. Simultaneous conversion of organic biomass components enhances overall process efficiency while providing additional value-added products [17].

Rice husk ash synthesis represents another green chemistry approach, utilizing agricultural waste streams as silicon sources [18] [19]. The process employs rice husk as both silicon source and energy provider through self-supply process design [18]. Tetramethoxysilane synthesis from rice hull ash, straw, pampass grass, or bamboo requires only methanol and dimethyl acetals with base catalysts under carbon dioxide at 240°C [19]. This approach achieved 69% yield for tetramethoxysilane on a 1-liter scale, demonstrating scalability potential [19].

Solvent-free synthesis methodologies eliminate organic solvents traditionally required for product isolation and purification. Surfactant-free microemulsions composed of tetraethyl orthosilicate, ethanol, and water enable novel synthesis pathways without conventional surfactants [20]. These systems form spontaneously and provide controlled environments for product formation while reducing environmental impact [20].

Catalytic systems utilizing renewable or recyclable components enhance sustainability. Diethylene glycol monoethyl ether sodium catalyst enables continuous tetraethyl orthosilicate synthesis from metallurgical silicon and ethanol, achieving 70.6% yield at 175°C [21]. The catalyst exists as a solid at room temperature but becomes liquid under reaction conditions, facilitating separation and potential reuse [21].

Purification and Characterization Protocols

Comprehensive purification protocols ensure tetraethyl orthosilicate meets stringent quality requirements for specialized applications. Multi-stage distillation represents the primary purification approach, employing both atmospheric and vacuum conditions to achieve optimal separation efficiency [7] [22]. Light component removal distillation operates at 95-130°C under reduced pressure (-0.6 to -1 bar) with controlled reflux ratios between 1 and 10 [7].

Advanced adsorption techniques remove specific impurity categories. Decoloring adsorption utilizing activated carbon eliminates colored impurities that affect product appearance and stability [7]. Alkaline adsorption treatment neutralizes acidic contaminants, while specialized ion exchange resins target metal ion removal to achieve parts-per-billion purity levels [7]. Boron-phosphorus adsorption resins provide ultra-trace element removal for semiconductor-grade applications [7] [23].

Heavy component removal distillation eliminates high-boiling impurities including propyltriethoxysilane, tetraethyl orthosilicate dimers, and trimers [7]. Operating conditions of 95-130°C under vacuum (-0.6 to -1 bar) with reflux ratios of 4-6 optimize separation efficiency while minimizing energy consumption [7]. Product recovery exceeds 99% with component purity reaching 5N grade (99.999%) [7].

Gas chromatographic characterization employs multiple detection systems for comprehensive analysis. Flame ionization detection provides quantitative measurement of organic components, while mass spectrometric detection enables identification of unknown impurities [13] [24]. Capillary columns with hydrogen carrier gas optimize chromatographic performance, achieving superior resolution for complex mixture analysis [25].

Spectroscopic characterization utilizes Fourier transform infrared spectroscopy to monitor hydrolysis and condensation processes [26] [24]. Nuclear magnetic resonance spectroscopy, particularly ²⁹Si NMR, provides structural information about silicon environments and polymerization states [26] [27]. Electrospray ionization Fourier transform ion-cyclotron resonance mass spectrometry enables molecular speciation studies of hydrolysis intermediates [27].

High-performance liquid chromatography offers alternative analytical approaches for non-volatile samples or thermal stability concerns [28]. Reverse-phase methods utilizing acetonitrile-water mobile phases with phosphoric acid provide excellent separation for tetraethyl orthosilicate analysis [28]. Mass spectrometry compatibility requires formic acid substitution for phosphoric acid in mobile phase composition [28].

Physical property characterization includes density measurements, refractive index determination, and viscosity analysis. Precision density measurements at controlled temperatures verify product specifications and detect contamination [12] [14]. Refractive index measurements provide rapid quality assessment and confirm product identity [12] [29]. Flash point determination ensures safe handling and storage protocols while meeting regulatory requirements [12] [14].

Purity

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a sharp, alcohol-like odor.

Color/Form

Water-white

Exact Mass

Boiling Point

168.8 °C

168 °C

336°F

Flash Point

125 °F (52 °C) (Open cup)

99 °F (Closed cup)

37 °CC, closed-cup

37 °C c.c.

99°F

Vapor Density

Relative vapor density (air = 1): 7.22

Density

0.933 at 20 °C

Relative density (water = 1): 0.93

0.93

LogP

Odor

Faint odor

Sharp alcohol-like odo

Appearance

Melting Point

-82.5 °C

-77 °C

-117°F

Storage

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

1.88 mmHg

1.88 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 200

1 mmHg

Pictograms

Flammable;Irritant

Other CAS

11099-06-2

68412-37-3

Associated Chemicals

Silicic Acid; 1343-98-2

Wikipedia

Ethyl silicate

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Paint and coating manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Silicic acid (H4SiO4), tetraethyl ester: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Interactions

Rats fed a dextrose-casein type of diet adequate for normal growth and containing 2% of tetraethylorthosilicate were used to study the effect of sodium chloride and sodium sulfate drinking waters & dietary additions of chloride, sulfate & phosphate on formation of silica urinary calculi. 50% of rats fed the basal-tetraethylorthosilicate diet (2%) developed silica urinary calculi. Addition of 0.2 eq/kg diet of chloride, sulfate or phosphate as sodium salts (phosphate was an equal molar mixture of mono- and dibasic sodium phosphates) resulted in a reduction in silica urinary calculi (P <0.05) by dietary chloride (15% incidence) and phosphate (5% incidence) but not by sulfate (35% incidence).

Dates

Use of magnetic Fe

Mariane Gonçalves Santos, Diailison Teixeira de Carvalho, Lucas Belga Caminitti, Bruna Bueno Alves de Lima, Marcello Henrique da Silva Cavalcanti, Daniel Felipe Rocha Dos Santos, Luciano Sindra Virtuoso, Daniela Battaglia Hirata, Eduardo Costa FigueiredoPMID: 33714116 DOI: 10.1016/j.foodchem.2021.129442

Abstract

FeO

magnetic nanoparticles modified with tetraethyl orthosilicate and bovine serum albumin (Fe

O

@TEOS@BSA) were synthesized and efficiently used to separate lysozyme from egg white. Glutaraldehyde was used to crosslink the bovine serum albumine molecules around the nanoparticles. The surface modifications were attested by transmission electron microscopy, infrared spectroscopy, thermogravimetry analysis, and zeta potential. The material was thermally stable, and its surface charge was pH-dependent. The best lysozyme adsorption and desorption were obtained at pHs 10.0 and 5.0, respectively. The pseudo-second-order model fitted well into the lysozyme adsorption kinetic data and the time for the equilibrium was 15 min. The adsorption equilibrium results were best described by the Freundlich model. Fe

O

@TEOS@BSA particles were very efficient to extract lysozyme from chicken egg, according to the SDS-PAGE analyses. The extracted molecules maintained their enzymatic activity in about 90%. Fe

O

@TEOS@BSA particles were easily recycled, with their reuse being possible 5 times with the same performance.

Structural and optical characterizations of Ce

Seyed Mahdi Rafiaei, Mohammadreza ShokouhimehrPMID: 33332706 DOI: 10.1002/bio.3995

Abstract

In this work, YO

phosphors were synthesized utilizing facile sol-gel, combustion, and solid-state techniques. The tested synthesis processes provided various particle sizes from nano to submicron. To synthesize YSO:Ce

via a sol-gel method, tetraethylorthosilicate (TEOS) was used as the precursor for SiO

. Crystal structure, microstructure, and optical behaviour of the synthesized nanostructured phosphors were studied using X-ray diffraction, field emission scanning electron microscopy, transmission electron microscopy, Fourier transform-infrared (FT-IR) spectrometry, and photoluminescence (PL) analyses. FT-IR analysis showed that hydrolysis of TEOS gave rise to the generation of Si-O-Si asymmetrical stretching vibrations. Addition of specific amounts of TEOS resulted in the formation of Y

SiO

/Y

Si

O

phosphors with different crystal structures. Upon excitation of the phosphors under 354 nm radiation, there were two strong emission peaks at 395.6 and 424.1 nm, attributed respectively to 5d-

F

and 5d-

F

electron transitions of Ce

. It was concluded that the most intense PL characteristics belonged to the combination of Y

(SiO

)

O, Y

Si

O

, and Y

SiO

phosphors.

Polyamide/Chitosan/Tetraethyl Orthosilicate Electrospun Nanofibers for a Novel and Promising Drug Carrier

Zhi-Yuan Feng, Chen-Di Wang, Soo-Jin Park, Wan Meng, Long-Yue MengPMID: 34229786 DOI: 10.1166/jnn.2021.19511

Abstract

Chitosan (CS), the only alkaline polysaccharose available in nature, has always been a promising candidate for drug delivery owing to its excellent biodegradability and biocompatibility. However, inherent solubility and polycationic properties of CS largely hinder electrospinning, which is an efficient method of fabricating nanofibers for drug carriers. To solve this problem and extend the applications of CS, polyamide/chitosan/tetraethyl orthosilicate (PA/CS/TEOS) composite nanofibers were successfully prepared as drug carriers in this study via electrospinning. The PA/CS/TEOS ratios significantly influenced the nanofiber morphology. As the content of each was increased, the beads among the membranes increased initially and then decreased, determined by scanning electron microscopy (SEM). The morphology of the optimum membranes with the ratio of 1:0.13:0.67 was smoother with less beads and uniform fiber diameter. Finally, the membranes with optimum ratios were used as carriers of ofloxacin in the study of drug release performance to identify their future feasibility, which revealed an initial fast release followed by a relatively stable release.An Approach to the Use of Glycol Alkoxysilane-Polysaccharide Hybrids in the Conservation of Historical Building Stones

Miguel Meléndez-Zamudio, Ileana Bravo-Flores, Eulalia Ramírez-Oliva, Antonio Guerra-Contreras, Gilberto Álvarez-Guzmán, Ramón Zárraga-Nuñez, Antonio Villegas, Merced Martínez-Rosales, Jorge CervantesPMID: 33578888 DOI: 10.3390/molecules26040938

Abstract

Stone consolidants have been widely used to protect historical monuments. Consolidants and hydrophobic formulations based on the use of tetraethoxysilane (TEOS) and alkylalkoxysilanes as precursors have been widely applied, despite their lack of solubility in water and requirement to be applied in organic media. In the search for a "greener" alternative based on silicon that has potential use in this field, the use of tetrakis(2-hydroxyethyl)silane (THEOS) and tris(2-hydroxyethyl)methyl silane (MeTHEOS) as precursors, due their high water solubility and stability, is proposed in this paper. It is already known that THEOS and MeTHEOS possess remarkable compatibility with different natural polysaccharides. The investigated approach uses the water-soluble silanes THEOS-chitosan and MeTHEOS-chitosan as a basis for obtaining hybrid consolidants and hydrophobic formulations for the conservation of siliceous and calcareous stones. In the case of calcareous systems, their incompatibility with alkoxysilanes is known and is expected to be solved by the developed hybrid consolidant. Their application in the conservation of building stones from historical and archeological sites from Guanajuato, México was studied. The evaluation of the consolidant and hydrophobic formulation treatment was mainly conducted by determining the mechanical properties and contact angle measurements with satisfactory results in terms of the performance and compatibility with the studied stones.SYNTHESIS OF IN-SITU SILICA-ALGINATE HYBRID HYDROGELS BY A SOL-GEL ROUTE

Aurora C Hernández-González, Lucía Téllez-Jurado, Luis M Rodríguez-LorenzobPMID: 33049876 DOI: 10.1016/j.carbpol.2020.116877

Abstract

The preparation of silica-alginate hybrid hydrogels by a sol-gel route is proposed in this work. The in-situ synthesis of silica networks from tetraethoxysilane (TEOS) and aminopropyltriethoxysilane (APTES) precursors in an alginate matrix is assayed. The experimental parameters were analyzed in three consecutive stages to obtain hybrid materials with specific properties. Stage 1: effect of water and catalyst ratios. Stage 2: effect of the inorganic precursor's ratio. Stage 3: effect of concentration of the alginate solution. The hydrolysis-condensation reactions of the silica precursors were regulated by the alginate concentration, the silica precursor nature, and the HCl/inorganic/HO ratio. Hybrids prepared with both silica precursors generate longer silica chains. High alginate amounts increase the storage modulus of synthesized hybrids, and high catalyst ratios reduce their stability. Compositions with alginate content of 5 and 8 (wt/v)%, TEOS/APTES weight ratio of 74/26, and without catalyst are suitable to evaluation for their application in tissue engineering.

A Facile Strategy for Fabrication Lysozyme-Loaded Mesoporous Silica Nanotubes from Electrospun Silk Fibroin Nanofiber Templates

Jingxin Zhu, Haijuan Wu, Ding Wang, Yanlong Ma, Lan JiaPMID: 33670610 DOI: 10.3390/molecules26041073

Abstract

This paper presents a facile and low-cost strategy for fabrication lysozyme-loaded mesoporous silica nanotubes (MSNTs) by using silk fibroin (SF) nanofiber templates. The "top-down method" was adopted to dissolve degummed silk in CaCl/ formic acid (FA) solvent, and the solution containing SF nanofibrils was used for electrospinning to prepare SF nanofiber templates. As SF contains a large number of -OH, -NH

and -COOH groups, the silica layer could be easily formed on its surface by the Söber sol-gel method without adding any surfactant or coupling agent. After calcination, the MSNTs were obtained with inner diameters about 200 nm, the wall thickness ranges from 37 ± 2 nm to 66 ± 3 nm and the Brunauer-Emmett-Teller (BET) specific surface area was up to 200.48 m

/g, the pore volume was 1.109 cm

/g. By loading lysozyme, the MSNTs exhibited relatively high drug encapsulation efficiency up to 31.82% and an excellent long-term sustained release in 360 h (15 days). These results suggest that the MSNTs with the hierarchical structure of mesoporous and macroporous will be a promising carrier for applications in biomacromolecular drug delivery systems.

Smart Synthesis of Trimethyl Ethoxysilane (TMS) Functionalized Core-Shell Magnetic Nanosorbents Fe

Khalid Al-Saad, Ahmed A Issa, Sourour Idoudi, Basem Shomar, Mohammad A Al-Ghouti, Nessreen Al-Hashimi, Marwa El-AzazyPMID: 33092200 DOI: 10.3390/molecules25204827

Abstract

In the current study, a smart approach for synthesizing trimethyl ethoxysilane-decorated magnetic-core silica-nanoparticles (TMS-mcSNPs) and its effectiveness as nanosorbents have been exploited. While the magnetite core was synthesized using the modified Mössbauer method, Stöber method was employed to coat the magnetic particles. The objective of this work is to maximize the magnetic properties and to minimize both particle size (PS) and particle size distribution (PSD). Using a full factorial design (2-FFD), the influences of four factors on the coating process was assessed by optimizing the three responses (magnetic properties, PS, and PSD). These four factors were: (1) concentration of tetraethyl-orthosilicate (TEOS); (2) concentration of ammonia; (3) dose of magnetite (Fe

O

); and (4) addition mode. Magnetic properties were calculated as the attraction weight. Scanning electron microscopy (SEM) was used to determine PS, and standard deviation (±SD) was calculated to determine the PSD. Composite desirability function (D) was used to consolidate the multiple responses into a single performance characteristic. Pareto chart of standardized effects together with analysis of variance (ANOVA) at 95.0 confidence interval (CI) were used to determine statistically significant variable(s). Trimethyl ethoxysilane-functionalized mcSNPs were further applied as nanosorbents for magnetic solid phase extraction (TMS-MSPE) of organophosphorus and carbamate pesticides.

Self-assembly/condensation interplay in nano-to-microfibrillar silicified fibrin hydrogels

Kun Wang, Kevin Albert, Gervaise Mosser, Bernard Haye, Aline Percot, Céline Paris, Cécile Peccate, Léa Trichet, Thibaud CoradinPMID: 32735931 DOI: 10.1016/j.ijbiomac.2020.07.220

Abstract

Fibrin-based gels are used in clinics as biological glues but their application as 3D cellularized scaffolds is hindered by processing and stability issues. Silicification of fibrin networks appears as a promising strategy not only to address these limitations but also to take advantage of the bioactivity of Si. However, it raises the question of the influence of silica sources on fibrin self-assembly. Here tetraethoxysilane, aminopropyltriethoxysilane and silica nanoparticles were used to design hybrid and nanocomposite fibrin-based hydrogels. By varying the concentration in silica source, we could evidence two regimes of interactions that depend on the extent of inorganic condensation. These interactions modulated the fibrillar structure of the fibrin network from more than 500 nm to less than 100 nm. These nanofibrillar hydrogels could exhibit higher mechanical properties than pure fibrin while preserving their capacity to support proliferation of myoblasts, opening promising perspectives for the use of fibrin-silica constructs in tissue engineering.Synthesis of monodisperse rod-shaped silica particles through biotemplating of surface-functionalized bacteria

Hang Ping, Lokendra Poudel, Hao Xie, Weijian Fang, Zhaoyong Zou, Pengcheng Zhai, Wolfgang Wagermaier, Peter Fratzl, Weimin Wang, Hao Wang, Padraic O'Reilly, Wai-Yim Ching, Zhengyi FuPMID: 32307501 DOI: 10.1039/d0nr00669f

Abstract

Mesoporous silica particles of controlled size and shape are potentially beneficial for many applications, but their usage may be limited by the complex procedure of fabrication. Biotemplating provides a facile approach to synthesize materials with desired shapes. Herein, a bioinspired design principle is adopted through displaying silaffin-derived 5R5 proteins on the surface of Escherichia coli by genetic manipulations. The genetically modified Escherichia coli provides a three-dimensional template to regulate the synthesis of rod-shaped silica. The silicification is initiated on the cell surface under the functionality of 5R5 proteins and subsequentially the inner space is gradually filled. Density functional theory simulation reveals the interfacial interactions between silica precursors and R5 peptides at the atomic scale. There is a large conformation change of this protein during biosilicification. Electrostatic interactions contribute to the high affinity between positively charged residues (Lys4, Arg16, Arg17) and negatively charged tetraethyl orthosilicate. Hydrogen bonds develop between Arg16 (OH), Arg17 (OH and NH), Leu19 (OH) residues and the forming silica agglomerates. In addition, the resulting rod-shaped silica copy of the bacteria can transform into mesoporous SiOx nanorods composed of carbon-coated nanoparticles after carbonization, which is shown to allow superior lithium storage performance.Fully automated process for histamine detection based on magnetic separation and fluorescence detection

Milica Gagic, Lukas Nejdl, Kledi Xhaxhiu, Natalia Cernei, Ondrej Zitka, Ewelina Jamroz, Pavel Svec, Lukas Richtera, Pavel Kopel, Vedran Milosavljevic, Vojtech AdamPMID: 32113552 DOI: 10.1016/j.talanta.2020.120789

Abstract

To ensure food safety and to prevent unnecessary foodborne complications this study reports fast, fully automated process for histamine determination. This method is based on magnetic separation of histamine with magnetic particles and quantification by the fluorescence intensity change of MSA modified CdSe Quantum dots. Formation of FeO

particles was followed by adsorption of TiO

on their surface. Magnetism of developed probe enabled rapid histamine isolation prior to its fluorescence detection. Quantum dots (QDs) of approx. 3 nm were prepared via facile UV irradiation. The fluorescence intensity of CdSe QDs was enhanced upon mixing with magnetically separated histamine, in concentration-dependent manner, with a detection limit of 1.6 μM. The linear calibration curve ranged between 0.07 and 4.5 mM histamine with a low LOD and LOQ of 1.6 μM and 6 μM. The detection efficiency of the method was confirmed by ion exchange chromatography. Moreover, the specificity of the sensor was evaluated and no cross-reactivity from nontarget analytes was observed. This method was successfully applied for the direct analysis of histamine in white wine providing detection limit much lower than the histamine maximum levels established by EU regulation in food samples. The recovery rate was excellent, ranging from 84 to 100% with an RSD of less than 4.0%. The main advantage of the proposed method is full automation of the analytical procedure that reduces the time and cost of the analysis, solvent consumption and sample manipulation, enabling routine analysis of large numbers of samples for histamine and highly accurate and precise results.